2-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is a complex organic compound characterized by its unique molecular structure and functional groups. It is primarily used as a chemical intermediate in various synthetic processes, particularly in the fields of organic chemistry and medicinal chemistry.
The compound can be synthesized through a multi-step process involving nitration, Friedel-Crafts acylation, and sulfonylation. Its synthesis typically starts with chlorobenzene, which undergoes nitration to yield 4-nitrochlorobenzene. This intermediate is then reacted with styrene to form the styryl derivative, followed by the introduction of the sulfonyl fluoride group using sulfur tetrafluoride under controlled conditions.
2-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride belongs to the class of sulfonyl fluorides, which are known for their reactivity and utility in organic synthesis. Its systematic classification includes:
The synthesis of 2-chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride involves several key steps:
The synthesis requires precise control over reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production often employs large-scale reactors equipped for handling hazardous reagents safely .
The molecular structure of 2-chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride features multiple functional groups that contribute to its reactivity:
The structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H9ClFNO4S |
| Molecular Weight | 341.7 g/mol |
| IUPAC Name | 4-[(E)-2-(2-chloro-4-nitrophenyl)ethenyl]benzenesulfonyl fluoride |
| InChI | InChI=1S/C14H9ClFNO4S/c15-14... |
| InChI Key | BOKIWLKCVPOYMN-DAFODLJHSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)N+[O-])Cl)S(=O)(=O)F |
The compound undergoes several types of chemical reactions, including:
The conditions for these reactions vary widely based on the desired transformation but typically involve specific solvents and temperatures tailored to optimize yields.
The mechanism of action for 2-chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is largely dictated by its reactive functional groups:
The physical properties of 2-chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride include:
Chemical properties include:
Relevant data from literature indicate that similar compounds exhibit specific boiling points and melting points that can inform handling procedures .
The primary applications of 2-chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride include:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: